molecular formula C23H24N6O7S3 B1240898 Pyridinium, 4-(((7-(((2-amino-4-thiazolyl)((1-carboxyethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio)-1-ethyl-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z(S*))))- CAS No. 115369-52-3

Pyridinium, 4-(((7-(((2-amino-4-thiazolyl)((1-carboxyethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio)-1-ethyl-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z(S*))))-

Cat. No.: B1240898
CAS No.: 115369-52-3
M. Wt: 592.7 g/mol
InChI Key: HJXPKHCLLLRQDL-HFCXZPKYSA-N
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Preparation Methods

The synthesis of ME 1228 involves the incorporation of a 2-amino-1,3-thiazol-4-yl group and a 1-carboxyethoxyimino group into the cephalosporin core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ME 1228 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

ME 1228 exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell lysis and death .

Comparison with Similar Compounds

ME 1228 is similar to other cephalosporins, such as ceftazidime, cefepime, and flomoxef. it has shown higher potency against certain bacterial strains, particularly Pseudomonas aeruginosa . . This highlights the unique structural features of ME 1228 that contribute to its enhanced antibacterial activity.

Similar Compounds

Properties

CAS No.

115369-52-3

Molecular Formula

C23H24N6O7S3

Molecular Weight

592.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1S)-1-carboxyethoxy]iminoacetyl]amino]-3-[(1-ethylpyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H24N6O7S3/c1-3-28-6-4-13(5-7-28)37-8-12-9-38-20-16(19(31)29(20)17(12)22(34)35)26-18(30)15(14-10-39-23(24)25-14)27-36-11(2)21(32)33/h4-7,10-11,16,20H,3,8-9H2,1-2H3,(H4-,24,25,26,30,32,33,34,35)/b27-15+/t11-,16+,20+/m0/s1

InChI Key

HJXPKHCLLLRQDL-HFCXZPKYSA-N

Isomeric SMILES

CC[N+]1=CC=C(C=C1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/O[C@@H](C)C(=O)O)/C4=CSC(=N4)N)SC2)C(=O)[O-]

SMILES

CC[N+]1=CC=C(C=C1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC(C)C(=O)O)C4=CSC(=N4)N)SC2)C(=O)[O-]

Canonical SMILES

CC[N+]1=CC=C(C=C1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC(C)C(=O)O)C4=CSC(=N4)N)SC2)C(=O)[O-]

Synonyms

ME 1228
ME-1228
ME1228

Origin of Product

United States

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